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molecular formula C5H10O2 B1618087 4-Hydroxypentan-2-one CAS No. 4161-60-8

4-Hydroxypentan-2-one

Cat. No. B1618087
M. Wt: 102.13 g/mol
InChI Key: PCYZZYAEGNVNMH-UHFFFAOYSA-N
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Patent
US09283545B2

Procedure details

To study the scope of the catalytic activity of the SiO2@Pd-PAMAM microspheres, the catalytic hydrogenation reactions of substrates other than styrene were explored (Table 3). For instance, the SiO2@Pd-PAMAM core-shell microspheres catalyzed the hydrogenation of phenylacetylene to ethylbenzene. The hydrogenation of phenylacetylene was found to be slightly slower than that of styrene (Table 3, entry 4). This was, however, to be expected considering the fact that the hydrogenation of phenylacetylene to ethylbenzene goes through two hydrogenation steps, i.e., phenylacetylene to styrene and then styrene to ethylbenzene. The catalyst, nevertheless, still exhibited high catalytic activity and TOF even for such two-step hydrogenation reaction. The hydrogenation of another reactant, cyclohexene, took place with almost ˜100% conversion in 20 minutes in the presence of the SiO2@Pd-PAMAM core-shell microspheres under the same reaction condition (Table 3, entry 5). In addition, the SiO2@Pd-PAMAM core-shell microspheres catalyzed n-hexene with ˜100% conversion in 60 minutes (Table 3, entry 6). More interestingly, although ketones undergo hydrogenation rather relatively slowly (Deshmukh et al. (2008) Catal. Lett., 120:257-260), the SiO2@Pd-PAMAM core-shell microspheres catalyzed the hydrogenation of acetone and acetylacetone efficiently and with high TOF. The catalytic hydrogenation of acetone with SiO2@Pd-PAMAM core-shell microspheres gave a sole product, isopropanol, with ˜100% conversion in 2 hours at 50° C., whereas the catalytic hydrogenation acetylacetonate gave 4-hydroxypentan-2-one with 95% conversion in 2 hours (Table 3, entries 7 and 8).
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[Compound]
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Pd-PAMAM
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ketones
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Identifiers

REACTION_CXSMILES
C=CC1C=CC=CC=1.C1(C#C)C=CC=CC=1.C(C1C=CC=CC=1)C.C1CCCCC=1.C=CCCCC.[C:37]([CH2:40][C:41](=[O:43])[CH3:42])(=[O:39])[CH3:38]>C(O)(C)C.CC(C)=O>[CH3:42]/[C:41](/[O-:43])=[CH:40]/[C:37]([CH3:38])=[O:39].[OH:43][CH:41]([CH3:42])[CH2:40][C:37](=[O:39])[CH3:38]

Inputs

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Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst, nevertheless, still exhibited high catalytic activity and TOF even for such two-step hydrogenation reaction
CUSTOM
Type
CUSTOM
Details
in 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
in 60 minutes
Duration
60 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C/C(=C/C(=O)C)/[O-]
Name
Type
product
Smiles
OC(CC(C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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